
Chinfloxacin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chinfloxacin is a quinolone antibiotic potentially for the treatment of bacterial infections.
Applications De Recherche Scientifique
In Vitro Studies
Chinfloxacin has demonstrated significant in vitro antibacterial activity. A study involving 1,739 clinical isolates showed that the minimum inhibitory concentrations (MIC) of this compound were comparable to or lower than those of moxifloxacin against most gram-positive isolates, with similar efficacy against gram-negative isolates . The following table summarizes the MIC values observed:
Bacterial Species | This compound MIC (µg/mL) | Moxifloxacin MIC (µg/mL) |
---|---|---|
Staphylococcus aureus (MSSA) | 0.5 | 0.5 |
Staphylococcus aureus (MRSA) | 1 | 1 |
Streptococcus pneumoniae (PISP) | 0.25 | 0.25 |
Escherichia coli | 2 | 1 |
Klebsiella pneumoniae | 2 | 1 |
In Vivo Studies
In vivo efficacy was evaluated using murine models of systemic and local infections. This compound exhibited potent activity against various pathogens, including methicillin-susceptible and resistant Staphylococcus aureus, penicillin-resistant Streptococcus pneumoniae, and Escherichia coli. The effective dose (ED50) for these infections ranged from 1.25 mg/kg to 25.02 mg/kg . The following table highlights the ED50 values for different pathogens:
Pathogen | ED50 (mg/kg) |
---|---|
MSSA | 2.28 - 4.15 |
MRSA | 14.75 |
PISP | 6.20 |
PRSP | 3.51 - 5.03 |
E. coli | 1.25 - 1.90 |
K. pneumoniae | 2.92 - 8.28 |
Pharmacokinetics and Safety
A randomized study assessing the pharmacokinetics and safety of this compound in healthy volunteers indicated that it was well tolerated with mild adverse effects such as dizziness and nausea . Key pharmacokinetic parameters included:
- Half-life : Approximately 14 to 16 hours
- Time to peak plasma concentration : About 2 hours
- Effect on QT/QTc interval : Minimal effect compared to moxifloxacin
This pharmacokinetic profile suggests that this compound may be suitable for once-daily dosing in clinical settings.
Clinical Implications
This compound's robust antibacterial activity positions it as a promising candidate for treating both conventional infections and biothreat pathogens. Its efficacy in murine models indicates potential for further clinical development, particularly against resistant strains of bacteria where existing antibiotics may fail.
Propriétés
Numéro CAS |
868208-92-8 |
---|---|
Formule moléculaire |
C21H22F3N3O4 |
Poids moléculaire |
437.41 |
Nom IUPAC |
1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-7-(octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H22F3N3O4/c22-14-6-12-16(27(11-3-4-11)8-13(18(12)28)20(29)30)19(31-21(23)24)17(14)26-7-10-2-1-5-25-15(10)9-26/h6,8,10-11,15,21,25H,1-5,7,9H2,(H,29,30) |
Clé InChI |
KNLARSZRTBDTIA-UHFFFAOYSA-N |
SMILES |
O=C(C1=CN(C2CC2)C3=C(C=C(F)C(N(C4)CC5C4CCCN5)=C3OC(F)F)C1=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
IMB-031124; IMB031124; IMB 031124 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.